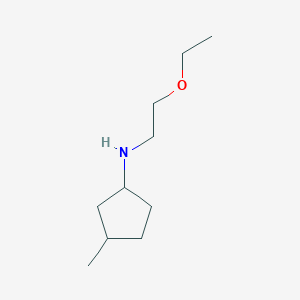

N-(2-ethoxyethyl)-3-methylcyclopentan-1-amine

Description

N-(2-ethoxyethyl)-3-methylcyclopentan-1-amine is a secondary amine featuring a cyclopentane ring substituted with a methyl group at the 3-position and a 2-ethoxyethyl moiety attached to the nitrogen atom.

This suggests challenges in large-scale synthesis or niche applicability compared to more widely studied derivatives.

Properties

Molecular Formula |

C10H21NO |

|---|---|

Molecular Weight |

171.28 g/mol |

IUPAC Name |

N-(2-ethoxyethyl)-3-methylcyclopentan-1-amine |

InChI |

InChI=1S/C10H21NO/c1-3-12-7-6-11-10-5-4-9(2)8-10/h9-11H,3-8H2,1-2H3 |

InChI Key |

QSJPDCLUINIKAW-UHFFFAOYSA-N |

Canonical SMILES |

CCOCCNC1CCC(C1)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyethyl)-3-methylcyclopentan-1-amine can be achieved through several synthetic routes. One common method involves the reaction of 3-methylcyclopentanone with 2-ethoxyethylamine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the compound from reaction by-products.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxyethyl)-3-methylcyclopentan-1-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The amine group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Various reagents, including halogens and alkylating agents, can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

N-(2-ethoxyethyl)-3-methylcyclopentan-1-amine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound may be studied for its potential biological activity and interactions with biological systems.

Medicine: Research may explore its potential therapeutic applications or its role as an intermediate in drug synthesis.

Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-(2-ethoxyethyl)-3-methylcyclopentan-1-amine exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, influencing biochemical processes. The exact mechanism of action would depend on the specific application and the biological context in which it is used.

Comparison with Similar Compounds

Key Observations :

- In contrast, the methylsulfanyl group in C₇H₁₅NS enhances lipophilicity, which may influence membrane permeability .

- Chirality : Derivatives like (1R,3S)-3-Methoxy-N-Methylcyclopentan-1-amine highlight the role of stereochemistry in biological activity, though enantiomeric data for the target compound are unavailable .

Physicochemical and Functional Properties

- Solubility: Limited data are available, but the ethoxyethyl group in the target compound likely enhances water solubility compared to nonpolar analogs like N-methyl-3-(methylsulfanyl)cyclopentan-1-amine .

- Stability : Sulfur-containing analogs (e.g., methylsulfanyl derivatives) may exhibit reduced oxidative stability compared to ether-linked substituents .

Biological Activity

N-(2-ethoxyethyl)-3-methylcyclopentan-1-amine is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article reviews the existing literature on its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the following structural characteristics:

- Molecular Formula : CHNO

- SMILES Notation : CC1CCC(C1)NCCOC

The compound features a cyclopentane ring substituted with an ethoxyethyl group and a methyl group, which may influence its interaction with biological targets.

1. Neuraminidase Inhibition

Research indicates that derivatives of cyclopentanamines, including this compound, may exhibit neuraminidase inhibitory activity. Neuraminidase is an enzyme critical for the replication of various viruses, including influenza. Inhibiting this enzyme can potentially prevent viral infections or mitigate their severity .

2. 5-HT Receptor Agonism

The compound is also associated with activity at serotonin (5-HT) receptors. Compounds that act as agonists at these receptors are beneficial in treating conditions such as gastrointestinal disorders, migraines, and certain neurological diseases. The specific receptor subtype interactions and their pharmacological implications are subjects of ongoing research .

Case Study 1: Antiviral Activity

A study explored the antiviral potential of substituted cyclopentane compounds against influenza virus strains. This compound showed promising results in vitro, demonstrating effective inhibition of neuraminidase activity, which is crucial for viral replication .

Case Study 2: Gastrointestinal Applications

In another study focusing on gastrointestinal motility disorders, compounds similar to this compound were evaluated for their effects on gastric motility. The results indicated significant agonistic activity at 5-HT receptors, suggesting potential therapeutic applications for conditions like irritable bowel syndrome (IBS) .

Comparative Analysis of Related Compounds

The following table summarizes the biological activities of this compound compared to related compounds:

| Compound Name | Neuraminidase Inhibition | 5-HT Receptor Activity | Therapeutic Applications |

|---|---|---|---|

| This compound | Moderate | Strong | Antiviral, Gastrointestinal disorders |

| N-(2-methoxyethyl)-3-methylcyclopentan-1-amine | Weak | Moderate | Limited applications |

| N-(2-ethyl)-3-methylcyclopentan-1-amine | Strong | Weak | Potential for pain management |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.